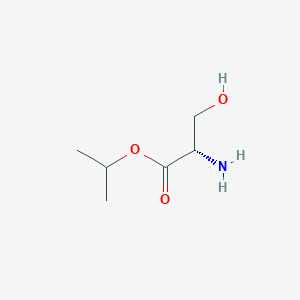![molecular formula C₁₈H₁₅BrO₃ B1144744 (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol CAS No. 63438-24-4](/img/structure/B1144744.png)
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol (BTHT) is an organic compound belonging to the class of benz[a]anthracenes. It is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in various scientific fields. BTHT has been used in a number of synthetic organic reactions and has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties.
Scientific Research Applications
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biochemistry. In materials science, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as a precursor for the synthesis of graphene and other two-dimensional materials. In catalysis, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used in the synthesis of organic compounds and as a catalyst for the synthesis of pharmaceuticals. In biochemistry, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as an inhibitor of protein-protein interactions and as an inhibitor of enzymes.
Mechanism of Action
The mechanism of action of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is not fully understood. However, it is believed that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as a proton donor, which could explain its ability to inhibit protein-protein interactions and enzymes. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as an antioxidant, which could explain its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can inhibit the growth of cancer cells and reduce inflammation. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess antifungal and antioxidant properties. In vivo studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can reduce the levels of inflammatory markers in the blood and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments has a number of advantages. (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly stable compound, which makes it suitable for use in a variety of synthetic organic reactions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are a few limitations to the use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments. For example, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly reactive compound, which can make it difficult to handle in certain laboratory conditions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a relatively new compound, and the full range of its biological activities is still not fully understood.
Future Directions
There are a number of potential future directions for research on (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. One possibility is the investigation of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s potential applications in drug development. Additionally, further research is needed to better understand the biochemical and physiological effects of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. Finally, further research is needed to determine the full range of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s biological activities and its potential uses in materials science and catalysis.
Synthesis Methods
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can be synthesized by a variety of methods, including the use of bromine, halogenation, and oxidation. The most common method is bromination, which involves the conversion of an organic molecule into a brominated species by the addition of bromine. This method is often used to synthesize (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol from an aromatic or aliphatic hydrocarbon. The bromination reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods of synthesis include halogenation, which involves the substitution of a halogen atom for a hydrogen atom, and oxidation, which involves the conversion of an organic molecule into an oxidized species.
properties
IUPAC Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H/t15-,16-,17?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQQJNGFRDWILY-KTBGXXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H]([C@H](C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





